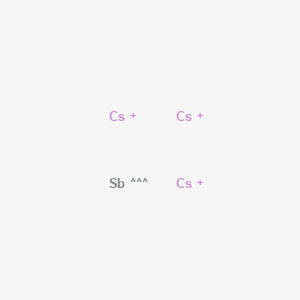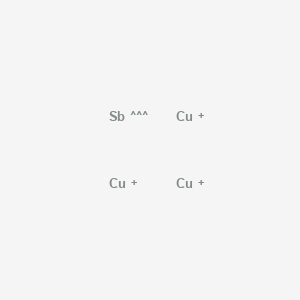
Terbium antimonide
Übersicht
Beschreibung
Terbium antimonide is a binary compound composed of terbium and antimony. It belongs to the family of rare earth monopnictides, which are known for their diverse electric and magnetic properties. This compound has a crystal structure similar to sodium chloride and exhibits interesting magnetic behaviors, including antiferromagnetic ordering at low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium antimonide can be synthesized by alloying terbium and antimony in stoichiometric proportions. The elements are typically combined and subjected to homogenizing annealing, a process that involves heating the mixture to a high temperature to ensure uniform composition .
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The elements are mixed in precise ratios and heated in a controlled environment to form the desired compound. This method ensures high purity and consistency in the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming terbium oxide and antimony oxide as major products.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products:
Oxidation: Terbium oxide (Tb4O7) and antimony oxide (Sb2O3).
Reduction: Elemental terbium and antimony.
Substitution: Compounds where antimony is replaced by other elements, forming new binary or ternary compounds.
Wissenschaftliche Forschungsanwendungen
Terbium antimonide has several applications in scientific research:
Magnetic Studies: Due to its unique magnetic properties, this compound is used in studies related to magnetization and magnetoresistance.
Biomedical Applications: Terbium-based nanoparticles, including this compound, are explored for their luminescent properties, making them useful in bioimaging and biosensors.
Material Science: It is used in the development of advanced materials with specific electric and magnetic properties.
Wirkmechanismus
The mechanism of action of terbium antimonide primarily involves its magnetic properties. The compound exhibits antiferromagnetic ordering at low temperatures, where the magnetic moments of terbium ions align in opposite directions, resulting in a net zero magnetic moment. This behavior is influenced by the crystalline field effects and exchange interactions between terbium ions .
Vergleich Mit ähnlichen Verbindungen
Terbium Germanium Antimonide: Similar magnetic properties but with different structural characteristics.
Europium Germanide: Exhibits different magnetic ordering and electric properties.
Gadolinium Copper Telluride: Known for its mixed metallic properties and different magnetic behavior.
Uniqueness of Terbium Antimonide: this compound is unique due to its specific antiferromagnetic ordering at low temperatures and its ability to exhibit giant magnetoresistance.
Eigenschaften
IUPAC Name |
antimony;terbium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Tb/q;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZCTUVHKLWHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Tb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SbTb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.685 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-31-5 | |
| Record name | Antimony, compd. with terbium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with terbium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with terbium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)

![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)










